Cas no 1016739-05-1 (5-Chloro-6-(3-cyanophenoxy)nicotinic acid)

5-Chloro-6-(3-cyanophenoxy)nicotinic acid is a synthetic organic compound featuring a chlorinated and cyanophenoxy substituent on the nicotinic acid backbone. It exhibits notable reactivity and is employed in various chemical reactions due to its unique structural properties. This compound is particularly advantageous for its potential in organic synthesis, serving as a versatile intermediate in the production of pharmaceuticals and agrochemicals.
5-Chloro-6-(3-cyanophenoxy)nicotinic acid structure
1016739-05-1 structure
Product name:5-Chloro-6-(3-cyanophenoxy)nicotinic acid
CAS No:1016739-05-1
MF:C13H7ClN2O3
MW:274.65928196907
MDL:MFCD09808831
CID:4675933

5-Chloro-6-(3-cyanophenoxy)nicotinic acid Chemical and Physical Properties

Names and Identifiers

    • 5-CHLORO-6-(3-CYANOPHENOXY)NICOTINIC ACID
    • 5-chloro-6-(3-cyanophenoxy)pyridine-3-carboxylic acid
    • SEL10030218
    • 3-pyridinecarboxylic acid, 5-chloro-6-(3-cyanophenoxy)-
    • 5-Chloro-6-(3-cyanophenoxy)nicotinic acid
    • MDL: MFCD09808831
    • Inchi: 1S/C13H7ClN2O3/c14-11-5-9(13(17)18)7-16-12(11)19-10-3-1-2-8(4-10)6-15/h1-5,7H,(H,17,18)
    • InChI Key: YMWNZTGWQLPKKU-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C(=O)O)=CN=C1OC1C=CC=C(C#N)C=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 381
  • Topological Polar Surface Area: 83.2

5-Chloro-6-(3-cyanophenoxy)nicotinic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
062720-500mg
5-Chloro-6-(3-cyanophenoxy)nicotinic acid
1016739-05-1
500mg
$158.00 2023-09-09

Additional information on 5-Chloro-6-(3-cyanophenoxy)nicotinic acid

Introduction to 5-Chloro-6-(3-cyanophenoxy)nicotinic Acid (CAS No. 1016739-05-1)

5-Chloro-6-(3-cyanophenoxy)nicotinic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1016739-05-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the nicotinic acid derivatives, a class of molecules known for their diverse biological activities. The structural features of this compound, particularly the presence of a chloro group at the 5-position and a cyano-substituted phenoxy moiety at the 6-position, contribute to its unique chemical properties and potential applications.

The synthesis and characterization of 5-Chloro-6-(3-cyanophenoxy)nicotinic acid have been subjects of extensive study due to its promising pharmacological profile. Nicotinic acid derivatives are widely recognized for their role in modulating metabolic processes, particularly in relation to lipid metabolism and glucose homeostasis. The introduction of the cyano group into the phenoxy ring enhances the compound's electronic properties, potentially influencing its interaction with biological targets. This modification has been explored in recent research as a strategy to improve binding affinity and selectivity, which are critical factors in drug development.

Recent advancements in computational chemistry have enabled more accurate predictions of the pharmacokinetic and pharmacodynamic properties of such compounds. Molecular modeling studies on 5-Chloro-6-(3-cyanophenoxy)nicotinic acid have suggested that its structure may facilitate favorable interactions with enzymes and receptors involved in metabolic pathways. These insights are particularly valuable in the context of developing novel therapeutic agents targeting metabolic disorders, such as type 2 diabetes and hyperlipidemia.

In addition to its potential applications in human health, this compound has shown promise in agricultural research. Nicotinic acid derivatives are known to exhibit herbicidal and insecticidal properties, making them valuable candidates for crop protection strategies. The specific structural configuration of 5-Chloro-6-(3-cyanophenoxy)nicotinic acid may confer advantages in terms of efficacy and environmental safety when compared to existing agrochemicals. Ongoing field trials are evaluating its performance as a precursor for novel formulations designed to enhance crop yield while minimizing ecological impact.

The chemical stability and solubility profile of 5-Chloro-6-(3-cyanophenoxy)nicotinic acid are also areas of active investigation. Researchers have been exploring methods to optimize its formulation for various applications, including oral administration and topical delivery systems. The chloro group at the 5-position influences its reactivity, which is a key consideration in determining its suitability for different pharmaceutical formulations. Additionally, the cyano-substituted phenoxy moiety contributes to its hydrophilicity, potentially improving solubility in aqueous media.

From a synthetic chemistry perspective, 5-Chloro-6-(3-cyanophenoxy)nicotinic acid represents an interesting challenge due to its complex structural features. Recent publications have described innovative synthetic routes that leverage transition metal catalysis and green chemistry principles to achieve high yields and minimal waste. These methodologies align with the growing emphasis on sustainable practices in chemical manufacturing, ensuring that the production of this compound is both efficient and environmentally responsible.

The biological activity of 5-Chloro-6-(3-cyanophenoxy)nicotinic acid has been investigated across multiple therapeutic areas. Preclinical studies have indicated potential benefits in modulating inflammatory responses and antioxidant defenses, which are relevant to conditions such as cardiovascular disease and neurodegenerative disorders. The precise mechanism of action remains under exploration, but preliminary data suggest that it may interact with nuclear receptors and intracellular signaling pathways involved in these processes.

In conclusion, 5-Chloro-6-(3-cyanophenoxy)nicotinic acid (CAS No. 1016739-05-1) is a versatile compound with significant potential across pharmaceutical and agrochemical domains. Its unique structural features make it an attractive candidate for further research aimed at developing novel therapeutic agents and sustainable agricultural solutions. As our understanding of its properties continues to evolve, so too will its applications in addressing global health and environmental challenges.

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